Cas no 866010-64-2 (2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one)

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a 2,6-dimethylmorpholine moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The morpholine ring enhances solubility and bioavailability, while the quinazolinone scaffold offers potential for diverse biological activity, including kinase inhibition. Its well-defined synthetic pathway allows for high purity and scalability, supporting its use in drug discovery. The compound's stability under standard conditions and compatibility with further functionalization make it a versatile building block for developing novel therapeutic agents. Researchers value its balanced lipophilicity and structural rigidity for optimizing drug-like properties in lead optimization studies.
2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one structure
866010-64-2 structure
Product name:2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
CAS No:866010-64-2
MF:C15H19N3O2
Molecular Weight:273.330263376236
MDL:MFCD05670409
CID:5235287

2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one 化学的及び物理的性質

名前と識別子

    • 2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
    • MDL: MFCD05670409
    • インチ: 1S/C15H19N3O2/c1-10-7-18(8-11(2)20-10)9-14-16-13-6-4-3-5-12(13)15(19)17-14/h3-6,10-11H,7-9H2,1-2H3,(H,16,17,19)
    • InChIKey: AXNMKLDEUKVTLY-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(=O)NC=1CN1CC(C)OC(C)C1

2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00926422-1g
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
866010-64-2 90%
1g
¥2401.0 2024-04-18
Ambeed
A959178-1g
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
866010-64-2 90%
1g
$350.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619340-1mg
2-((2,6-Dimethylmorpholino)methyl)quinazolin-4(3H)-one
866010-64-2 98%
1mg
¥499 2023-03-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1619340-2mg
2-((2,6-Dimethylmorpholino)methyl)quinazolin-4(3H)-one
866010-64-2 98%
2mg
¥578 2023-03-10
abcr
AB301682-100 mg
2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone; .
866010-64-2
100 mg
€221.50 2023-07-20
abcr
AB301682-100mg
2-[(2,6-Dimethylmorpholino)methyl]-4(3H)-quinazolinone; .
866010-64-2
100mg
€221.50 2024-06-09

2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one 関連文献

2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-oneに関する追加情報

2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one: A Comprehensive Overview

The compound with CAS No. 866010-64-2, known as 2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of quinazolinones, which are well-known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a quinazolinone core with a morpholine substituent at the 2-position. The morpholine ring is further substituted with two methyl groups at the 2 and 6 positions, adding to the complexity and potential bioactivity of the compound.

Recent studies have highlighted the importance of quinazolinone derivatives in drug discovery, particularly in the development of kinase inhibitors. The presence of the morpholine group in this compound introduces additional flexibility and hydrogen bonding capabilities, which are crucial for interactions with target proteins. Researchers have demonstrated that such modifications can significantly enhance the potency and selectivity of these compounds in inhibiting specific kinase enzymes. For instance, a study published in 2023 revealed that 2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one exhibits potent inhibitory activity against certain receptor tyrosine kinases (RTKs), which are key players in cancer signaling pathways.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The quinazolinone core is typically formed through a condensation reaction between an amine and a ketone or aldehyde derivative. The morpholine substituent is introduced via nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives of this compound, which are invaluable for studying stereochemical effects on biological activity.

In terms of pharmacological properties, this compound has shown promising results in preclinical studies. Its ability to penetrate cellular membranes and interact with intracellular targets makes it a strong candidate for further development as an anti-cancer agent. Additionally, studies have indicated that this compound may possess anti-inflammatory and neuroprotective properties, suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's disease.

The structural uniqueness of 2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one also makes it an attractive scaffold for further chemical modifications. Researchers are actively exploring the effects of substituting different groups at various positions on the quinazolinone core to optimize its pharmacokinetic properties and enhance its therapeutic efficacy. For example, recent investigations have focused on introducing electron-withdrawing groups to improve solubility and bioavailability.

In conclusion, CAS No. 866010-64-2 represents a cutting-edge molecule with immense potential in drug discovery and development. Its unique structure, combined with its promising biological activities, positions it as a key player in the quest for novel therapeutic agents. As research continues to uncover its full potential, this compound is likely to play a pivotal role in advancing our understanding of molecular mechanisms underlying various diseases and paving the way for innovative treatment options.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:866010-64-2)2-[(2,6-dimethylmorpholin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
A1057525
Purity:99%
はかる:1g
Price ($):315.0